6-Bromo-5-fluoropyridine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-fluoropyridine-3,4-diol is a chemical compound with the molecular formula C5H3BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with two hydroxyl groups at positions 3 and 4. The compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoropyridine-3,4-diol typically involves the bromination and fluorination of pyridine derivatives. One common method is the bromination of 5-fluoropyridine-3,4-diol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoropyridine-3,4-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Products include amines or alcohols.
Scientific Research Applications
6-Bromo-5-fluoropyridine-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoropyridine-3,4-diol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl groups can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-fluoropyridine-3,4-diol
- 6-Bromo-2-fluoropyridine-3,4-diol
- 2-Bromo-5-fluoropyridine
Uniqueness
6-Bromo-5-fluoropyridine-3,4-diol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, along with the presence of two hydroxyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H3BrFNO2 |
---|---|
Molecular Weight |
207.98 g/mol |
IUPAC Name |
2-bromo-3-fluoro-5-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrFNO2/c6-5-3(7)4(10)2(9)1-8-5/h1,9H,(H,8,10) |
InChI Key |
AXNLVAVCSOFQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.